molecular formula C9H13BrClN B1375635 [2-(3-Bromophenyl)ethyl](methyl)amine hydrochloride CAS No. 214209-94-6

[2-(3-Bromophenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B1375635
CAS No.: 214209-94-6
M. Wt: 250.56 g/mol
InChI Key: ZFHNLQQYLVKJBK-UHFFFAOYSA-N
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Description

[2-(3-Bromophenyl)ethyl](methyl)amine hydrochloride is a chemical compound with a molecular formula of C9H13BrClN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the third position, and the ethylamine chain is methylated at the nitrogen atom

Biochemical Analysis

Biochemical Properties

N-methyl-2-(3-bromophenyl)ethylamine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. This compound interacts with several enzymes and proteins, including monoamine oxidase (MAO) and phenylethanolamine N-methyltransferase (PNMT). Monoamine oxidase is responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. N-methyl-2-(3-bromophenyl)ethylamine hydrochloride inhibits the activity of MAO, leading to increased levels of these neurotransmitters in the synaptic cleft . Additionally, phenylethanolamine N-methyltransferase catalyzes the methylation of phenylethylamine to form N-methyl-2-(3-bromophenyl)ethylamine hydrochloride, enhancing its psychoactive effects .

Cellular Effects

N-methyl-2-(3-bromophenyl)ethylamine hydrochloride exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin, leading to enhanced neurotransmission and altered cell signaling pathways . Furthermore, N-methyl-2-(3-bromophenyl)ethylamine hydrochloride affects gene expression by upregulating the expression of genes involved in neurotransmitter synthesis and release . It also impacts cellular metabolism by increasing the metabolic rate and energy production in cells .

Molecular Mechanism

The molecular mechanism of action of N-methyl-2-(3-bromophenyl)ethylamine hydrochloride involves its interaction with various biomolecules. This compound binds to and inhibits monoamine oxidase, preventing the breakdown of neurotransmitters and leading to their accumulation in the synaptic cleft . Additionally, N-methyl-2-(3-bromophenyl)ethylamine hydrochloride acts as a substrate for phenylethanolamine N-methyltransferase, which catalyzes its methylation to form the active compound . This methylation enhances the compound’s ability to cross the blood-brain barrier and exert its psychoactive effects . Furthermore, N-methyl-2-(3-bromophenyl)ethylamine hydrochloride modulates gene expression by binding to specific transcription factors and influencing the transcription of genes involved in neurotransmitter synthesis and release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-methyl-2-(3-bromophenyl)ethylamine hydrochloride change over time. This compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that N-methyl-2-(3-bromophenyl)ethylamine hydrochloride maintains its activity for several hours after administration, with its effects gradually diminishing over time . Long-term exposure to this compound can lead to alterations in cellular function, including changes in neurotransmitter levels and gene expression .

Dosage Effects in Animal Models

The effects of N-methyl-2-(3-bromophenyl)ethylamine hydrochloride vary with different dosages in animal models. At low doses, this compound enhances locomotor activity and increases neurotransmitter release . At high doses, N-methyl-2-(3-bromophenyl)ethylamine hydrochloride can induce toxic effects, including neurotoxicity and behavioral abnormalities . Threshold effects have been observed, with significant changes in cellular and behavioral responses occurring at specific dosage levels .

Metabolic Pathways

N-methyl-2-(3-bromophenyl)ethylamine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, which catalyzes its breakdown into inactive metabolites . Additionally, phenylethanolamine N-methyltransferase plays a crucial role in the methylation of this compound, enhancing its psychoactive effects . The metabolic pathways of N-methyl-2-(3-bromophenyl)ethylamine hydrochloride also involve interactions with various cofactors and enzymes, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of N-methyl-2-(3-bromophenyl)ethylamine hydrochloride within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes by monoamine transporters, including dopamine, norepinephrine, and serotonin transporters . Once inside the cells, N-methyl-2-(3-bromophenyl)ethylamine hydrochloride can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by its ability to cross the blood-brain barrier and reach the central nervous system .

Subcellular Localization

N-methyl-2-(3-bromophenyl)ethylamine hydrochloride exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm and synaptic vesicles of neurons . It can also be found in other cellular compartments, including the nucleus and mitochondria . The subcellular localization of N-methyl-2-(3-bromophenyl)ethylamine hydrochloride is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Bromophenyl)ethyl](methyl)amine hydrochloride typically involves a multi-step process:

    Bromination: The starting material, phenethylamine, undergoes bromination to introduce a bromine atom at the third position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Methylation: The brominated phenethylamine is then methylated at the nitrogen atom. This step can be carried out using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Bromophenyl)ethyl](methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups such as hydrogen or alkyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl (OH), amino (NH2), or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: N-methyl-2-(3-bromophenyl)ethylamine N-oxide.

    Reduction: N-methyl-2-phenylethylamine.

    Substitution: N-methyl-2-(3-hydroxyphenyl)ethylamine or N-methyl-2-(3-aminophenyl)ethylamine.

Scientific Research Applications

[2-(3-Bromophenyl)ethyl](methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Comparison with Similar Compounds

[2-(3-Bromophenyl)ethyl](methyl)amine hydrochloride can be compared with other similar compounds, such as:

    Phenethylamine: The parent compound, which lacks the bromine and methyl substituents.

    3-Bromophenethylamine: Similar structure but without the N-methyl group.

    N-methylphenethylamine: Lacks the bromine substituent.

Uniqueness

The presence of both the bromine atom and the N-methyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions, making it distinct from its analogs.

Properties

IUPAC Name

2-(3-bromophenyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-11-6-5-8-3-2-4-9(10)7-8;/h2-4,7,11H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHNLQQYLVKJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214209-94-6
Record name Benzeneethanamine, 3-bromo-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214209-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(3-bromophenyl)ethyl](methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Borane in tetrahydrofuran (1.0M, 26.3 ml) was added dropwise to a tetrahydrofuran solution of 2-(3-bromophenyl)-N-methyl-acetamide (1.5 g, Example 12a)) at 0° C. Once addition was complete the solution was refluxed at 90° C. for 20 hours. The solution was cooled to room temperature, acidified with 6M hydrochloric acid (10 ml) and refluxed for a further hour. The solution was cooled to room temperature and extracted with diethyl ether. The aqueous layer was basified with 10% sodium hydroxide and extracted with ethyl acetate. The extracts were dried over anhydrous magnesium sulfate, filtered and concentrated. The residue was converted to the hydrochloride salt by treatment with a 4M solution of hydrochloric acid in dioxan to give the sub-title compound as a solid (0.727 g).
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1.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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